2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride
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Overview
Description
2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride is a heterocyclic organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a diamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride typically involves the reaction of 1,4-benzodioxane-6-amine with suitable reagents under controlled conditions. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like N,N-dimethylformamide, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxine derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules such as DNA, proteins, and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA, proteins, and enzymes, affecting their function and activity . These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-2-carboxamide
- 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
Uniqueness
2,3-Dihydro-1,4-benzodioxine-6,7-diamine hydrochloride is unique due to its specific diamine substitution on the benzodioxine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6,7-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4H,1-2,9-10H2;1H |
InChI Key |
OSETUDVGFMOPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)N.Cl |
Origin of Product |
United States |
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